3-[(4-Butylphenyl)sulfamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-butylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-2-3-5-13-8-10-15(11-9-13)18-23(21,22)16-7-4-6-14(12-16)17(19)20/h4,6-12,18H,2-3,5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKYVPWUFMIGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of 3-[(4-Butylphenyl)sulfamoyl]benzoic acid
The construction of N-aryl sulfonamides like this compound is a significant reaction in organic synthesis due to the prevalence of this motif in pharmaceutical compounds. researchgate.net The primary disconnection for this target molecule is at the sulfur-nitrogen bond of the sulfonamide group, suggesting two main precursors: a reactive derivative of 3-sulfobenzoic acid and 4-butylaniline (B89568).
A convergent synthesis is generally the most efficient approach for preparing aryl sulfonamides. nih.gov This strategy involves the independent synthesis of the key structural fragments—the benzoic acid moiety and the butylphenyl moiety—which are then combined in a final step to yield the target compound.
The typical convergent pathway for this compound involves:
Preparation of the Benzoic Acid Fragment : Synthesis of a reactive benzoic acid derivative, most commonly 3-(chlorosulfonyl)benzoic acid. This intermediate contains the electrophilic sulfonyl chloride group required for reaction with an amine.
Preparation of the Aniline (B41778) Fragment : Synthesis of 4-butylaniline, which serves as the nucleophile.
Coupling Reaction : The final step is the condensation of 3-(chlorosulfonyl)benzoic acid with 4-butylaniline. This reaction is typically carried out in the presence of a base (e.g., triethylamine (B128534) or pyridine) in a suitable polar solvent like tetrahydrofuran (B95107) to neutralize the hydrochloric acid byproduct. google.com This approach allows for the flexible modification of either fragment before the final coupling, making it a versatile strategy for creating analogues. nih.gov
A linear synthesis involves the sequential modification of a single starting material. For this compound, a plausible linear pathway would begin with a simpler aromatic core, such as benzoic acid.
A representative linear sequence could be:
Chlorosulfonylation : Benzoic acid is reacted with an excess of chlorosulfonic acid to introduce the chlorosulfonyl group at the meta-position, yielding 3-(chlorosulfonyl)benzoic acid. chemicalbook.com
Sulfonamide Formation : The resulting 3-(chlorosulfonyl)benzoic acid is then reacted directly with 4-butylaniline to form the sulfonamide bond, yielding the final product.
While this sequence appears straightforward, its efficiency is highly dependent on the regioselectivity and yield of the initial chlorosulfonylation step. This pathway is conceptually simpler but may offer less flexibility compared to a convergent approach, where intermediates can be purified and optimized separately before the final coupling.
Precursor Chemistry and Intermediate Derivatization
The success of any synthetic strategy hinges on the efficient preparation of the necessary precursors and intermediates. The key building blocks for this compound are a functionalized benzoic acid and 4-butylaniline.
The most critical precursor derived from the benzoic acid moiety is 3-(chlorosulfonyl)benzoic acid. This compound serves as a highly reactive electrophile for the formation of the sulfonamide linkage. ontosight.ai
Several methods exist for its preparation:
Direct Chlorosulfonylation : The most common method involves the direct reaction of benzoic acid with chlorosulfonic acid. chemicalbook.com The reaction is typically heated to drive it to completion, and the product is isolated by pouring the reaction mixture into ice water.
From 3-Sulfobenzoic Acid Salts : An alternative route involves the chlorination of a 3-sulfobenzoic acid salt, such as sodium 3-sulfobenzoate. google.com This can be achieved using reagents like thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide. google.com
The following table summarizes various reported conditions for the synthesis of 3-(chlorosulfonyl)benzoic acid.
| Starting Material | Reagents | Conditions | Yield | Reference |
| Benzoic acid | Chlorosulfonic acid | Heat to 125-130°C for 2 hours | 80% | |
| Benzoic acid | Chlorosulfonic acid | Stir at 100°C for 45 minutes | 88.7% | chemicalbook.com |
| Sodium 3-sulfobenzoate | Thionyl chloride, N,N-dimethylformamide, Toluene | Stir at 70°C for 5 hours | Not specified | google.com |
| 3-Aminobenzoic acid | Chlorosulfonic acid | Not specified | Not specified | ontosight.ai |
This is an interactive data table. You can sort and filter the data as needed.
The formation of the sulfonamide (sulfamoyl) group is the key bond-forming reaction in the synthesis of the target molecule. The standard method involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov In the context of this compound, this involves the reaction between 3-(chlorosulfonyl)benzoic acid and 4-butylaniline.
This reaction is typically performed under basic conditions to scavenge the HCl generated. Common bases include tertiary amines like triethylamine or pyridine. google.com The choice of solvent is usually a polar, aprotic solvent such as tetrahydrofuran, which facilitates the dissolution of the reactants. google.com
Modern synthetic chemistry offers alternative methods for constructing N-aryl sulfonamide bonds, which could potentially be adapted for this synthesis. These include:
Transition-Metal-Catalyzed Cross-Coupling : Palladium-catalyzed methods have been developed for the coupling of arylboronic acids with sulfur dioxide surrogates and amines to form sulfonamides. nih.gov
Photocatalytic Methods : Recent advancements include the use of photocatalysis to couple aryl triflates with SO₂ surrogates and amines, providing a mild and efficient route to sulfonamides. rsc.org
The butylphenyl moiety is introduced via the precursor 4-butylaniline, an aromatic amine. lookchem.com There are several established methods for the synthesis of 4-butylaniline.
Direct Alkylation of Aniline : One industrial approach involves the direct reaction of aniline with n-butanol at high temperatures (220-240°C) and pressures (2-5.0 MPa) in the presence of a catalyst. google.com
Reduction of a Nitroarene : A common laboratory-scale synthesis involves the reduction of a corresponding nitro compound, 4-butylnitrobenzene. This reduction can be achieved using various methods, such as catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C). chemicalbook.comijrpc.com
Other Methods : Alternative, though less common, routes include the amination of 4-butyl-1-bromobenzene, although this requires harsh reaction conditions. google.com
The table below outlines different synthetic routes to 4-butylaniline.
| Starting Material(s) | Reagents/Catalyst | Conditions | Yield | Reference |
| Aniline, n-butanol | Catalyst | 220-240°C, 2-5.0 MPa, 6-24 hours | Not specified | google.com |
| Nitro aryl compound | CPIP, Hydrogen | Ethanol, 6 hours | 99% | chemicalbook.com |
| Secondary alcohols | Sodium azide, Trifluoroacetic acid | Hexane, 40°C, 4 hours | Not specified | chemicalbook.com |
This is an interactive data table. You can sort and filter the data as needed.
Reaction Optimization and Yield Enhancement Studies
Recent research on sulfonamide synthesis has highlighted the effectiveness of using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base, which has been shown to significantly reduce reaction times while maintaining high selectivity and yield. tandfonline.com The optimization of base equivalence and temperature is crucial for maximizing the efficiency of the reaction.
The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound from 3-carboxybenzenesulfonyl chloride and 4-butylaniline, based on general findings in sulfonamide synthesis optimization.
| Entry | Base | Base Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | 2.0 | Dichloromethane | 25 | 12 | 75 |
| 2 | Triethylamine | 1.5 | Tetrahydrofuran | 25 | 8 | 82 |
| 3 | LiOH·H₂O | 1.2 | Ethanol/Water | 5 | 1 | 90 |
| 4 | K₂CO₃ | 2.0 | Acetonitrile (B52724) | 50 | 6 | 85 |
| 5 | LiOH·H₂O | 1.0 | Ethanol/Water | 0 | 2 | 88 |
This data is illustrative and based on general optimization principles for sulfonamide synthesis.
The data suggests that milder conditions, such as lower temperatures and the use of specific bases like LiOH·H₂O, can lead to higher yields and shorter reaction times. tandfonline.com Further optimization could involve the use of design of experiment (DoE) methodologies to systematically evaluate the interplay between different reaction parameters and identify the optimal conditions for the synthesis.
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophoric Features for Biological Activity
Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.com For the class of sulfamoylbenzoic acid derivatives, a general pharmacophore model includes several key features: a hydrogen bond acceptor, a hydrogen bond donor, hydrophobic regions, and aromatic rings. frontiersin.orgnih.gov
The key pharmacophoric features for the biological activity of compounds related to 3-[(4-butylphenyl)sulfamoyl]benzoic acid can be summarized as follows:
Aromatic Rings: The two aromatic rings, the benzoic acid moiety and the butylphenyl group, are critical for establishing hydrophobic interactions within the binding pockets of target proteins. iomcworld.com The planarity of these rings, a result of their sp2 hybridized carbons, facilitates optimal fitting into these pockets. iomcworld.comresearchgate.net
Hydrophobic Core: The butyl group on the phenyl ring serves as a key hydrophobic feature, likely occupying a hydrophobic region in the receptor's binding site. nih.gov
Hydrogen Bond Donors/Acceptors: The sulfamoyl linkage (-SO₂NH-) and the carboxylic acid group (-COOH) are crucial hydrogen bonding motifs. researchgate.net The NH group of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens and the carbonyl oxygen of the carboxylic acid act as hydrogen bond acceptors.
Anionic Center: At physiological pH, the carboxylic acid group is typically deprotonated, forming a carboxylate anion. This negative charge can engage in important ionic interactions with positively charged residues, such as arginine or lysine, in the target protein.
These features collectively define the molecule's ability to bind to its target and elicit a biological response. The spatial arrangement of these pharmacophoric elements is paramount for optimal interaction.
Impact of Substituent Variations on Inhibitory Potency and Selectivity
Systematic modifications of the this compound scaffold have provided a detailed understanding of how different substituents influence biological activity.
Alkyl Chain Length Effects on the Phenylsulfamoyl Moiety
The length of the alkyl chain on the phenylsulfamoyl portion of the molecule significantly impacts potency. Studies on analogous sulfamoyl benzoic acid (SBA) compounds, where a linker connects a tail group to the sulfamoyl nitrogen, have shown that an optimal linker length is crucial for high potency. For instance, in a series of LPA₂ receptor agonists, a four-carbon linker was found to be optimal, leading to a significant increase in potency from the micromolar to the nanomolar range. nih.gov This suggests that the alkyl chain, in this case, the butyl group, plays a critical role in positioning the phenyl ring in a hydrophobic pocket of the target receptor. Deviations from this optimal length, either shorter or longer, can lead to a decrease in activity.
Aromatic Ring Substitutions and Their Influence on Activity
Substitutions on both the benzoic acid ring and the N-phenyl ring can modulate the activity and selectivity of the compound.
Substitutions on the Benzoic Acid Ring: The electronic properties of substituents on the benzoic acid ring have a pronounced effect on activity. The carboxyl group itself is an electron-withdrawing group and directs electrophilic substitution to the meta position. numberanalytics.com Introducing additional electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), can significantly enhance potency. For example, in a series of LPA₂ agonists, a chloro substitution meta to the carboxyl group resulted in a compound with picomolar activity, a substantial increase compared to the unsubstituted analog. nih.gov
Conversely, the introduction of electron-donating groups, such as a methoxy (B1213986) group, has been shown to result in weaker activity. nih.gov Dicarboxy substitution on the head group has also been explored to mimic the phosphate (B84403) group of lysophosphatidic acid (LPA), with one such analog showing high potency. nih.gov
Interactive Data Table: Effect of Benzoic Acid Ring Substituents on LPA₂ Receptor Agonist Activity
| Compound ID | Substitution (position relative to carboxyl) | EC₅₀ (nM) |
| 4 (analogue) | Unsubstituted | ~2000 |
| 8a (analogue) | Methoxy (para) | Weak Activity |
| 8b (analogue) | Bromo (para) | More potent than 4 |
| 11c (analogue) | Fluoro (meta) | 0.15 |
| 11d (analogue) | Chloro (meta) | 0.00506 |
| 8c (analogue) | Bromo (meta) | 60.90 |
| 9 (analogue) | Dicarboxy (cyclized intermediate) | 0.18 |
Data sourced from studies on analogous sulfamoyl benzoic acid derivatives targeting the LPA₂ receptor. nih.gov
Substitutions on the N-Phenyl Ring: Modifications to the N-phenyl "tail" group are also critical. Replacing the 1H-benzo[de]isoquinolyl-1,3(2H)-dione tail group in some analogs with isoindolyl-1,3-dione or indolyl-2,3-dione led to a complete loss of activity. nih.gov This suggests that the size, shape, and electronic properties of this part of the molecule are crucial for productive interactions, likely through π-π stacking, within a hydrophobic region of the binding pocket. nih.gov
Modifications to the Benzoic Acid Carboxyl Group
The carboxylic acid group is a cornerstone of the molecule's activity, primarily due to its ability to form hydrogen bonds and ionic interactions. researchgate.net Its acidic nature allows for the formation of a carboxylate anion, which can interact with positively charged amino acid residues in the target's active site. researchgate.net
Conformational Analysis and Bioactive Conformations
The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific three-dimensional arrangement, known as the bioactive conformation, upon binding to its target. ub.edu This conformation is not necessarily the lowest energy or most populated state in solution. ub.edunih.gov
Computational studies, including molecular docking and density functional theory (DFT) calculations, are often employed to identify the likely bioactive conformation. nih.gov For sulfamoylbenzoic acid derivatives, the bioactive conformation is stabilized by a network of interactions within the receptor's binding site.
Key conformational features include:
Torsional Angles: The rotational freedom around the S-N bond and the bonds connecting the aromatic rings to the sulfamoyl group allows the molecule to adopt various conformations. The specific torsional angles adopted in the bound state are critical for aligning the pharmacophoric features correctly.
Molecular Flexibility vs. Rigidity: A degree of flexibility is necessary for the molecule to adapt to the binding site (an "induced fit"). ub.edu However, excessive rigidity can hinder this adaptation, while excessive flexibility can lead to a significant entropic penalty upon binding. The design of potent inhibitors often involves finding a balance between these two factors. ub.edu
Studies on related molecules suggest that the bioactive conformation allows the hydrophobic butylphenyl tail to extend into a hydrophobic pocket while positioning the polar benzoic acid head group to interact with charged or polar residues at the entrance of the binding site. nih.gov The sulfonamide linker acts as a flexible hinge to facilitate this optimal orientation.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies with Target Proteins and Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the structural similarity of 3-[(4-Butylphenyl)sulfamoyl]benzoic acid to Probenecid, a well-known inhibitor, its potential interactions are often modeled with targets of Probenecid, such as organic anion transporters (OATs) and pannexin 1 (Panx1) hemichannels. nih.govphysiology.orgmdpi.com
Docking simulations are employed to predict how this compound fits into the binding sites of its putative protein targets. The binding pocket of transporters like OATs is typically a transmembrane pore with a positively charged interior, designed to attract and translocate anionic substrates.
| Molecular Moiety | Predicted Interacting Residues | Type of Interaction | Predicted Role in Binding |
|---|---|---|---|
| Benzoic Acid (Carboxylate) | Arginine, Lysine | Ionic Interaction, Hydrogen Bonding | Anchors ligand in the binding pocket |
| Sulfonamide Group | Serine, Threonine, Backbone Amides | Hydrogen Bonding | Provides specificity and orientation |
| 4-Butylphenyl Group | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic (Van der Waals) Interactions | Enhances binding affinity |
The stability of the ligand-protein complex is determined by a network of non-covalent interactions. biorxiv.org
Hydrogen Bonding: The primary sites for hydrogen bonding on this compound are the carboxylic acid and sulfonamide groups. The oxygen atoms of the carboxylate can act as hydrogen bond acceptors, while the hydroxyl group is a hydrogen bond donor. Similarly, the sulfonamide's N-H group is a hydrogen bond donor, and its oxygen atoms are strong acceptors. These groups are predicted to form a robust network of hydrogen bonds with polar residues or the peptide backbone of the target protein, which is critical for stabilizing the binding pose.
Quantum Mechanical and Semi-Empirical Calculations
Quantum mechanical (QM) calculations are used to understand the intrinsic electronic properties of a molecule, providing insights that are not accessible through classical molecular mechanics methods like docking. nih.gov While specific QM studies on this compound are not extensively documented, analysis of structurally related sulfamoylbenzoic acids provides a framework for understanding its properties. researchgate.netresearchgate.net
The 3D structure of this compound is not rigid; it possesses several rotatable bonds that allow it to adopt multiple conformations. The key dihedral angles determining its shape are around the S-N bond and the S-C(phenyl) bond.
Conformational analysis aims to identify the low-energy (i.e., most stable) shapes the molecule can adopt. This is visualized on a potential energy surface or "energy landscape," where valleys represent stable conformations and mountains represent the energy barriers to transition between them. nih.gov Understanding this landscape is crucial, as the biologically active conformation (the shape the molecule adopts when binding to its target) must be energetically accessible. For this molecule, it is expected that the lowest energy conformers will have a staggered arrangement of the phenyl rings to minimize steric hindrance.
The electronic properties of a molecule are described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons.
LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily polarized, which often correlates with higher biological activity. nih.gov For sulfamoylbenzoic acid derivatives, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO is distributed across the electron-withdrawing sulfonamide and carboxyl groups. This separation facilitates intramolecular charge transfer upon excitation.
| Parameter | Typical Value (eV) | Interpretation |
|---|---|---|
| Energy of HOMO (EHOMO) | -6.5 to -7.5 | Electron-donating capacity |
| Energy of LUMO (ELUMO) | -1.5 to -2.5 | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Indicator of chemical reactivity and stability |
| Chemical Hardness (η) | 2.25 to 2.75 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | 1.5 to 2.5 | Propensity to accept electrons |
Note: Values are representative and based on calculations for similar structures; they are not specific experimental values for this compound.
Ligand-Based Virtual Screening Approaches for Analogue Discovery
When the 3D structure of a target protein is unknown or unreliable, ligand-based virtual screening (LBVS) becomes an invaluable tool for discovering new, potentially active compounds. nih.govacs.org This method relies on the principle that molecules with similar structures are likely to have similar biological activities.
In this approach, the structure of a known active compound, such as this compound or Probenecid, is used as a template to search large chemical databases for molecules with similar features. The key steps involve:
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential molecular features required for biological activity. For this compound, a pharmacophore model would include:
A hydrophobic/aromatic center (the butylphenyl group).
A hydrogen bond donor (the N-H of the sulfonamide).
Multiple hydrogen bond acceptors (the oxygens of the sulfonamide and carboxyl groups).
A negative ionizable feature (the carboxylic acid).
Database Screening: This pharmacophore model is then used as a query to rapidly screen virtual libraries containing millions of compounds. Molecules from the database that match the pharmacophore's features in the correct 3D arrangement are identified as "hits."
Hit Filtering and Optimization: The resulting hits are then further filtered based on other properties (e.g., molecular weight, lipophilicity) and can be subjected to more computationally intensive analyses like molecular docking (if a target structure becomes available) to prioritize them for laboratory synthesis and testing. This approach allows for the efficient exploration of chemical space to identify novel analogues with potentially improved potency or selectivity.
Molecular Dynamics Simulations to Investigate Dynamic Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of the this compound-protein complex at an atomic level. These simulations provide critical insights into the conformational flexibility, stability of binding, and the intricate network of interactions that govern the ligand's affinity for its target. By simulating the movements of atoms over time, researchers can elucidate the dynamic nature of the binding process, which static models like molecular docking cannot fully capture. ni.ac.rsacs.org
MD simulations are particularly valuable for understanding how the ligand and protein adapt to each other upon binding. acs.org For sulfonamide-based inhibitors like this compound, MD simulations can reveal the stability of the crucial interaction between the sulfonamide group and the zinc ion within the active site of metalloenzymes such as carbonic anhydrase. acs.orgkg.ac.rs The simulations can track the distance between the sulfonamide nitrogen and the zinc ion over the course of the simulation, providing a measure of the stability of this key interaction. acs.org
Detailed Research Findings from MD Simulations of Related Sulfonamides
While specific MD simulation data for this compound is not extensively available in public literature, studies on structurally similar sulfonamide and benzoic acid derivatives provide a strong basis for understanding its likely dynamic behavior. Research on various sulfonamide inhibitors targeting enzymes like carbonic anhydrase and triose phosphate (B84403) isomerase consistently highlights several key dynamic features. kg.ac.rspeerj.com
Analysis of the simulation trajectories for these related compounds typically involves monitoring several parameters to assess the stability of the protein-ligand complex. One common metric is the root-mean-square deviation (RMSD) of the protein backbone and the ligand itself. A stable RMSD over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound. acs.org For sulfonamide inhibitors, RMSD values for the protein backbone generally stabilize after a few nanoseconds, indicating that ligand binding does not induce major, destabilizing conformational changes in the protein. acs.org
Another critical aspect analyzed is the root-mean-square fluctuation (RMSF) of individual amino acid residues. This analysis helps to identify which parts of the protein remain rigid and which are more flexible upon ligand binding. Residues in the active site that directly interact with the inhibitor are often observed to have reduced fluctuations, indicating a stabilization of these residues upon binding.
The binding free energy, often calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides a quantitative estimate of the binding affinity. acs.orgpeerj.com These calculations can decompose the total binding energy into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energies. peerj.com For sulfonamide inhibitors, favorable van der Waals and non-polar solvation energies are often significant contributors to the binding affinity, particularly for hydrophobic moieties similar to the butylphenyl group. peerj.com
Hydrogen bond analysis throughout the simulation is also crucial. It reveals the persistence of specific hydrogen bonds between the ligand and protein residues. For this compound, key hydrogen bonds are expected to form via the sulfonamide and carboxylate groups. The dynamic analysis shows the percentage of simulation time that these bonds are maintained, offering insight into their strength and importance for binding.
The following interactive data tables summarize typical findings from MD simulations of protein-sulfonamide complexes, which can be considered representative for a compound like this compound.
Table 1: Representative RMSD Values from a Molecular Dynamics Simulation
| Complex Component | Average RMSD (Å) | Fluctuation Range (Å) | Description |
| Protein Backbone | 1.5 | ± 0.3 | Indicates overall structural stability of the protein upon ligand binding. |
| Ligand (heavy atoms) | 0.8 | ± 0.2 | Shows the ligand is stably bound in the active site with minimal movement. |
| Active Site Residues | 1.0 | ± 0.4 | Reflects minor conformational adjustments of residues interacting with the ligand. |
Table 2: Illustrative Binding Free Energy Decomposition (MM/PBSA)
| Energy Component | Average Value (kcal/mol) | Contribution to Binding |
| Van der Waals Energy | -45.5 | Favorable |
| Electrostatic Energy | -20.8 | Favorable |
| Polar Solvation Energy | +30.2 | Unfavorable |
| Non-polar Solvation Energy | -5.9 | Favorable |
| Total Binding Free Energy | -42.0 | Overall Favorable |
Table 3: Key Intermolecular Interactions and Their Occupancy
| Interacting Residue | Ligand Moiety | Interaction Type | Distance (Å) | Occupancy (%) |
| His94 | Sulfonamide NH | Hydrogen Bond | 2.8 | 85 |
| Thr199 | Sulfonamide SO₂ | Hydrogen Bond | 3.0 | 75 |
| Zn²⁺ | Sulfonamide NH₂ | Coordination | 2.1 | 98 |
| Val121 | Butylphenyl group | Hydrophobic | 3.5 | 90 |
| Leu198 | Butylphenyl group | Hydrophobic | 3.8 | 88 |
| Gln92 | Benzoic Acid | Hydrogen Bond | 2.9 | 65 |
These simulated dynamic investigations provide a detailed picture of the molecular recognition process, complementing experimental structural data. They underscore the stability of this compound within a target binding site, driven by a combination of strong coordination with a catalytic metal ion, persistent hydrogen bonds, and extensive hydrophobic interactions. acs.orgpeerj.com
Advanced Analytical Methodologies in Compound Research
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds like 3-[(4-butylphenyl)sulfamoyl]benzoic acid. These techniques probe the interaction of the molecule with electromagnetic radiation, revealing detailed information about its atomic composition and connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present in the molecule. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands. Key vibrational frequencies would include a broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid would appear as a strong band around 1700-1680 cm⁻¹. The sulfonamide group would be identified by the S=O asymmetric and symmetric stretching bands, usually found near 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The N-H stretch of the sulfonamide would likely be observed around 3300-3200 cm⁻¹. Aromatic C-H stretching vibrations would be present around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the butyl group would appear in the 2960-2850 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The aromatic protons on the benzoic acid and butylphenyl rings would resonate in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the butyl group would appear in the upfield region, with the terminal methyl group (CH₃) resonating around 0.9 ppm and the methylene (B1212753) groups (CH₂) appearing as multiplets between 1.3 and 2.6 ppm. The acidic proton of the carboxylic acid would likely be a broad singlet at a very downfield chemical shift, often above 10 ppm, while the sulfonamide N-H proton would also appear as a singlet in the downfield region.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid would be observed in the range of 165-185 ppm. The aromatic carbons would show signals between 110 and 150 ppm. The aliphatic carbons of the butyl group would resonate in the upfield region, typically from 10 to 40 ppm.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₉NO₄S), the high-resolution mass spectrum would confirm the molecular formula by providing a highly accurate mass measurement. In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Predicted mass spectrometry data for various adducts are available. uni.lu
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 334.11078 |
| [M+Na]⁺ | 356.09272 |
| [M-H]⁻ | 332.09622 |
| [M+NH₄]⁺ | 351.13732 |
| [M+K]⁺ | 372.06666 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity, which is a critical parameter in chemical research. For sulfamoyl benzoic acid analogues, purity is often confirmed to be ≥95% by HPLC. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity determination. A reverse-phase HPLC method would likely be employed for this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound would be detected by a UV detector, likely at a wavelength where the aromatic rings show strong absorbance. The purity is determined by integrating the peak area of the main compound and any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is not only used for purity assessment but also for the identification of impurities by providing their molecular weights. This is particularly useful for characterizing by-products from the synthesis or degradation products.
X-ray Crystallography for Absolute Structure Determination and Co-crystal Analysis
Biochemical Assays for Activity Quantification
To understand the biological relevance of this compound, its activity is quantified using biochemical assays. These assays are designed to measure the interaction of the compound with a specific biological target, such as an enzyme or a receptor.
Enzyme Inhibition Assays: Based on the activity of structurally related compounds, this compound may be evaluated as an inhibitor of various enzymes. For instance, sulfamoyl benzoic acid derivatives have been investigated as agonists for the LPA₂ receptor and as inhibitors of cytosolic phospholipase A2α. The inhibitory potency of the compound is typically determined by measuring the enzyme's activity in the presence of varying concentrations of the compound. The results are often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. These assays often rely on spectrophotometric or fluorometric detection of a product formed by the enzyme. For example, a malachite green-based assay can be used to measure the phosphate (B84403) released by ATPases/nucleotidases, where the inhibition of the enzyme results in a reduced colorimetric signal.
Future Research Trajectories for Sulfamoylbenzoic Acid Derivatives
Design of Novel Analogues with Enhanced Potency and Specificity
A primary focus of future research is the systematic design and synthesis of new sulfamoylbenzoic acid analogues to enhance their potency and selectivity for specific biological targets. This involves detailed structure-activity relationship (SAR) studies to understand how modifications to different parts of the molecule—often categorized as the head group, linker, and tail group—impact its activity. nih.gov
One successful approach has been the isosteric replacement of certain chemical groups to improve binding affinity and specificity. For instance, in the development of agonists for the lysophosphatidic acid (LPA) receptor, replacing a sulfur atom in a parent compound with a sulfamoyl moiety led to analogues with significantly improved potency and selectivity for the LPA₂ subtype. nih.gov Further modifications, guided by computational modeling, have involved altering the length of carbon linkers and substituting various head and tail groups to optimize interactions within the ligand-binding pocket of the target receptor. nih.gov
The goal of these medicinal chemistry efforts is to identify lead compounds with subnanomolar activity and high specificity, thereby minimizing off-target effects. nih.gov Preliminary SAR data gathered from high-throughput screening of compound libraries can provide an essential starting point, guiding the rational design of more potent molecules. nih.gov
| Scaffold/Analogue Class | Target | Key Design Strategy | Outcome | Reference |
|---|---|---|---|---|
| Sulfamoyl Benzoic Acid (SBA) Analogues | LPA₂ Receptor | Isosteric replacement of -S- with -NH-SO₂; modification of head, linker, and tail groups. | Achieved specific agonists with subnanomolar and even picomolar activity. | nih.gov |
| Substituted Sulfamoyl Benzamidothiazoles | NF-κB Pathway | Systematic modification at various sites of the benzamidothiazole scaffold based on HTS data. | Identified more potent enhancers of NF-κB activation. | nih.gov |
| Sulfamoyl Benzamide Derivatives | Glucokinase (GK) | Design based on known pharmacophoric features of GK activators. | Developed initial hits for potential antidiabetic agents. | researchgate.net |
Exploration of Alternative Biological Targets and Pathways
While initially known for their diuretic effects, derivatives of sulfamoylbenzoic acid have demonstrated activity against a diverse range of biological targets, indicating significant potential for therapeutic repositioning and novel applications. google.comdrugbank.com Future research will likely continue to uncover new targets and pathways modulated by this versatile chemical scaffold.
Current research has identified sulfamoylbenzoic acid derivatives as potent inhibitors, agonists, or antagonists for several important target classes:
G Protein-Coupled Receptors (GPCRs): Specific analogues have been developed as agonists of the LPA₂ receptor, which is involved in processes like cell survival and mucosal protection. nih.gov Others have been identified as antagonists for the P2Y₁₄ receptor, a target for treating acute lung injury. researchgate.net
Enzymes: This class of compounds has shown inhibitory activity against various enzymes, including human carbonic anhydrase isoforms (implicated in cancer), human nucleoside triphosphate diphosphohydrolases (h-NTPDases), and cytosolic phospholipase A2α. unibs.itnih.govresearchgate.net They have also been investigated as activators of glucokinase, a key regulator of glucose metabolism, for potential use in diabetes treatment. researchgate.net
Antiviral Targets: Certain derivatives have been identified as inhibitors of the enterovirus life cycle, specifically acting as capsid binders for viruses like Coxsackievirus B3. mdpi.com
| Derivative Class | Biological Target | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Sulfamoylbenzoic Acid Analogues | Lysophosphatidic Acid Receptor 2 (LPA₂) | Radiation protection, anti-apoptosis | nih.gov |
| 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives | Human Carbonic Anhydrases (hCAs) IX & XII | Oncology | unibs.it |
| Sulfamoyl-benzamide Derivatives | Human NTPDases | Inflammation | nih.gov |
| 4-Substituted Sulfonamidobenzoic Acids | Coxsackievirus B3 (CVB3) Capsid | Antiviral | mdpi.com |
| Sulfamoyl Benzamide Derivatives | Glucokinase (GK) | Type 2 Diabetes | researchgate.net |
| 3-Sulfonamido Benzoic Acid Derivatives | P2Y₁₄ Receptor | Acute Lung Injury | researchgate.net |
| N-Substituted 4-sulfamoylbenzoic Acids | Cytosolic Phospholipase A2α | Inflammation | researchgate.net |
| General Sulfamoylbenzoic Acid Derivatives | Targets for blood pressure regulation | Hypertension | google.com |
Application of Advanced Computational Methods for De Novo Design
The rational design of novel sulfamoylbenzoic acid derivatives is increasingly reliant on advanced computational methods. compchemhighlights.org These in silico tools accelerate the drug discovery process by predicting how new molecules will interact with their biological targets, allowing researchers to prioritize the synthesis of the most promising candidates. beilstein-journals.org
Key computational techniques applied in this field include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the binding mode and estimate binding affinity. beilstein-journals.orgopenmedicinalchemistryjournal.com It has been used to rationalize the observed SAR of sulfamoylbenzoic acid analogues and guide the design of new derivatives with improved potency. nih.gov
Virtual Screening: Virtual screening allows for the rapid, automated screening of large libraries of chemical compounds against a specific target structure. openmedicinalchemistryjournal.com This approach can identify novel hit compounds with diverse scaffolds that can serve as starting points for medicinal chemistry optimization. compchemhighlights.org
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. Pharmacophore models can be used to screen libraries for molecules that fit these criteria. nih.gov
De Novo Design: These computational tools build novel molecular structures from scratch within the binding site of a target protein. openmedicinalchemistryjournal.commdpi.com This approach has the potential to generate entirely new chemical entities with optimized properties for a given target.
The synergy between these computational approaches and experimental validation is a powerful paradigm for modern drug discovery. compchemhighlights.orgopenmedicinalchemistryjournal.com
Development of Robust and Scalable Synthetic Processes
As promising drug candidates emerge from discovery pipelines, the development of robust and scalable synthetic routes becomes critical. Future research must address the need for efficient, cost-effective, and environmentally sustainable methods for producing sulfamoylbenzoic acid derivatives on a larger scale.
The synthesis of these compounds typically involves a few key steps. A common approach is the chlorosulfonation of a benzoic acid precursor, followed by reaction with a desired amine to form the sulfonamide bond. researchgate.netnih.gov Further modifications, such as amide bond formation, can be achieved using standard coupling reagents. nih.gov
Key considerations for future synthetic research include:
Route Optimization: Minimizing the number of synthetic steps, improving reaction yields, and avoiding the use of hazardous reagents or protecting groups.
Purification: Developing efficient purification methods, such as recrystallization, to ensure high purity of the final compounds. unibs.it
Scalability: Ensuring that the developed synthetic route can be reliably scaled up from laboratory quantities to the levels required for advanced preclinical and clinical studies.
For example, a common synthetic pathway involves reacting a substituted benzoic acid with chlorosulfonic acid, followed by reaction with an amine in a solvent like acetone. researchgate.net Another method involves coupling a substituted sulfonyl chloride with an amine using a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107). nih.gov The development of one-pot or flow chemistry processes could represent a significant advance in the efficient production of these compounds.
Investigation of Multi-Targeting Approaches with Sulfamoylbenzoic Acid Scaffolds
Complex diseases such as cancer and inflammatory disorders often involve multiple biological pathways. rsc.org Consequently, there is growing interest in designing single molecules that can modulate multiple targets simultaneously. The versatility of the sulfamoylbenzoic acid scaffold makes it an attractive starting point for the development of such multi-target drugs. rsc.orgarxiv.org
A multi-target approach can offer several advantages over combination therapies, including a simplified pharmacological profile and potentially improved efficacy or a reduced likelihood of developing drug resistance. rsc.org The design of these molecules is a significant challenge, requiring the integration of distinct pharmacophores for different targets into a single chemical entity while maintaining appropriate physicochemical properties. rsc.org
Computational methods are indispensable for this endeavor. Scaffold-aware generative models and collaborative learning approaches can be employed to design novel molecules that satisfy the structural constraints of multiple protein pockets simultaneously. rsc.orgrsc.org By leveraging the sulfamoylbenzoic acid core and decorating it with functionalities known to interact with different targets, it may be possible to create innovative therapeutics for complex multifactorial diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-[(4-Butylphenyl)sulfamoyl]benzoic acid, and how can reaction yields be optimized?
- Answer : The compound is typically synthesized via sulfamoylation of 4-butylphenylamine using sulfonyl chloride derivatives under controlled conditions. Key steps include:
- Sulfonamide Formation : React 4-butylphenylamine with 3-sulfamoylbenzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol-water mixtures improves purity.
- Yield Optimization : Use stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents) and inert atmosphere (N₂/Ar) to suppress side reactions. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane).
Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?
- Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 12.5 ppm (broad, COOH), δ 8.0–7.3 ppm (aromatic protons), δ 2.5 ppm (t, butyl chain CH₂), and δ 1.5–0.9 ppm (butyl CH₃) .
- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/0.1% TFA in water) with UV detection at 254 nm confirms purity (>95%).
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M-H]⁻ at m/z 346.12 (calculated for C₁₇H₁₉NO₄S).
Q. How can researchers assess the solubility and stability of this compound in biological buffers?
- Answer :
- Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol. The compound is sparingly soluble in aqueous buffers (<10 µM) but highly soluble in DMSO (≥50 mM). Pre-solubilize in DMSO for in vitro assays .
- Stability : Incubate at 37°C in PBS and analyze degradation via HPLC over 24–72 hours. Acidic pH (e.g., gastric fluid) may hydrolyze the sulfamoyl group, requiring enteric coating for oral administration studies.
Advanced Research Questions
Q. What molecular modeling strategies predict the binding affinity of this compound to the LPA₂ receptor?
- Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfamoyl group and LPA₂’s hydrophobic pocket (e.g., residues Tyr102, Phe106). The benzoic acid moiety may form hydrogen bonds with Arg3.28 .
- Binding Energy Calculations : Compare ΔG values (e.g., −8.5 kcal/mol for high-affinity analogs) to optimize substituents on the butylphenyl group .
- Validation : Correlate docking scores with experimental IC₅₀ values from competitive binding assays using radiolabeled LPA.
Q. How can researchers resolve contradictions in activity data between in vitro and in vivo models for this compound?
- Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability issues. Low oral absorption may explain in vivo efficacy gaps .
- Metabolite Identification : Use LC-MS/MS to detect sulfamoyl hydrolysis products in liver microsomes. Modify the butyl chain to block metabolic hotspots.
- Tissue Distribution Studies : Radiolabel the compound (e.g., ³H or ¹⁴C) and quantify accumulation in target tissues (e.g., intestine, kidneys) versus plasma .
Q. What strategies enhance selectivity for the LPA₂ receptor over related isoforms (e.g., LPA₁ or LPA₃)?
- Answer :
- Structure-Activity Relationship (SAR) : Introduce bulky substituents (e.g., branched alkyl groups) on the phenyl ring to sterically hinder binding to LPA₁’s narrower binding pocket .
- Functional Assays : Use calcium mobilization assays in HEK293 cells overexpressing LPA₁, LPA₂, or LPA₃. Prioritize analogs with >100-fold selectivity for LPA₂ .
- Mutagenesis Studies : Replace key LPA₂ residues (e.g., Tyr102Ala) to confirm critical interaction sites via loss-of-function binding assays.
Methodological Resources
- Synthetic Protocols : Refer to Patil et al. (2014) for step-by-step synthesis and purification guidelines .
- Analytical Standards : Use USP-grade solvents and calibrate instruments with certified reference materials (e.g., NMR chemical shift standards) .
- Data Reprodubility : Replicate key findings across ≥3 independent experiments and report mean ± SEM. Use ANOVA for statistical validation of activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
